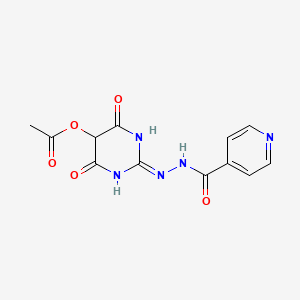
Acetyldialuric acid isonicotinehydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyldialuric acid isonicotinehydrazone is a compound formed by the condensation of acetyldialuric acid with isonicotinehydrazone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetyldialuric acid isonicotinehydrazone typically involves the reaction of acetyldialuric acid with isonicotinehydrazone under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the condensation process. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Acetyldialuric acid isonicotinehydrazone undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones through the reaction of hydrazine derivatives with carbonyl compounds.
Substitution Reactions: The hydroxy or mercapto group in dialuric and thiodialuric acids can be substituted to form 5-substituted derivatives.
Common Reagents and Conditions:
Hydrazine Derivatives: Used in the formation of hydrazones.
Organic Solvents: Such as ethanol or methanol, to facilitate reactions.
Elevated Temperatures: To promote condensation and substitution reactions.
Major Products Formed:
Hydrazones: Formed through the reaction of acetyldialuric acid with hydrazine derivatives.
5-Substituted Derivatives: Resulting from substitution reactions involving dialuric and thiodialuric acids.
Aplicaciones Científicas De Investigación
Acetyldialuric acid isonicotinehydrazone has several scientific research applications:
Medicinal Chemistry: Hydrazones, including this compound, are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents
Drug Delivery: Hydrazones are used in drug delivery systems for site-specific drug release, particularly in targeting tumor tissues.
Industrial Applications: Potential use as chelating agents and in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of acetyldialuric acid isonicotinehydrazone involves its interaction with molecular targets through the formation of hydrazone linkages. These linkages can undergo hydrolysis under specific conditions, leading to the controlled release of active compounds. The compound’s molecular targets and pathways are primarily related to its ability to form stable complexes with metal ions and its reactivity with various biological molecules .
Comparación Con Compuestos Similares
Dialuric Acid: A key precursor in the synthesis of acetyldialuric acid isonicotinehydrazone.
Thiodialuric Acid: Similar in structure and reactivity to dialuric acid, used in the formation of 5-substituted derivatives.
Hydrazones: A broad class of compounds with similar chemical properties and applications.
Uniqueness: Its ability to form stable hydrazone linkages and undergo controlled hydrolysis makes it particularly valuable in drug delivery systems and as a chelating agent .
Propiedades
Número CAS |
40598-55-8 |
|---|---|
Fórmula molecular |
C12H11N5O5 |
Peso molecular |
305.25 g/mol |
Nombre IUPAC |
[4,6-dioxo-2-(pyridine-4-carbonylhydrazinylidene)-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C12H11N5O5/c1-6(18)22-8-10(20)14-12(15-11(8)21)17-16-9(19)7-2-4-13-5-3-7/h2-5,8H,1H3,(H,16,19)(H2,14,15,17,20,21) |
Clave InChI |
WYWKPIRBTLJQKV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(=O)NC(=NNC(=O)C2=CC=NC=C2)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


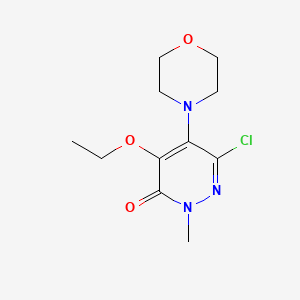

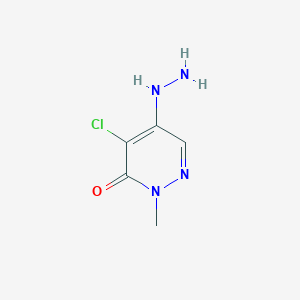
![(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine](/img/structure/B12916974.png)
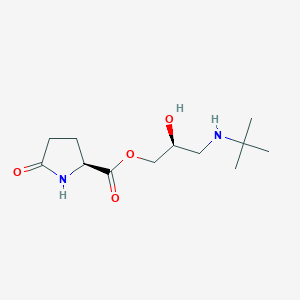
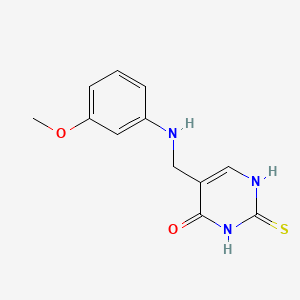
![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)
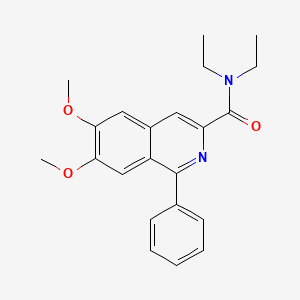

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)
![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)
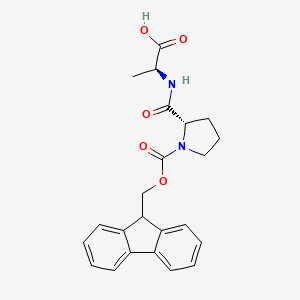
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)

